
n1-((1,2,3-Thiadiazol-4-yl)methyl)-n3,n3-diethylpropane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-((1,2,3-Thiadiazol-4-yl)methyl)-N3,N3-diethylpropane-1,3-diamine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1,2,3-Thiadiazol-4-yl)methyl)-N3,N3-diethylpropane-1,3-diamine typically involves the reaction of a thiadiazole derivative with a suitable amine. One common method involves the reaction of 1,2,3-thiadiazole-4-carboxaldehyde with N,N-diethylpropane-1,3-diamine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product .
化学反应分析
Types of Reactions
N1-((1,2,3-Thiadiazol-4-yl)methyl)-N3,N3-diethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran under an inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted thiadiazole derivatives
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Employed in the development of agrochemicals and pesticides due to its bioactive properties.
作用机制
The mechanism of action of N1-((1,2,3-Thiadiazol-4-yl)methyl)-N3,N3-diethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis.
Pathways Involved: The compound can interfere with cellular pathways such as apoptosis, cell cycle regulation, and signal transduction, leading to the inhibition of cell growth and proliferation.
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
1,2,4-Thiadiazole derivatives: Another class of thiadiazole compounds with different substitution patterns on the ring.
Benzothiadiazole derivatives: Compounds containing a benzene ring fused to a thiadiazole ring, known for their antimicrobial and anticancer properties.
Uniqueness
N1-((1,2,3-Thiadiazol-4-yl)methyl)-N3,N3-diethylpropane-1,3-diamine is unique due to its specific substitution pattern and the presence of both thiadiazole and diethylpropane-1,3-diamine moieties.
属性
分子式 |
C10H20N4S |
|---|---|
分子量 |
228.36 g/mol |
IUPAC 名称 |
N',N'-diethyl-N-(thiadiazol-4-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C10H20N4S/c1-3-14(4-2)7-5-6-11-8-10-9-15-13-12-10/h9,11H,3-8H2,1-2H3 |
InChI 键 |
AGVJAGVCGBMEML-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCNCC1=CSN=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




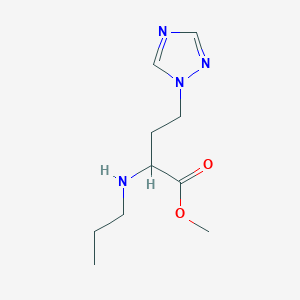
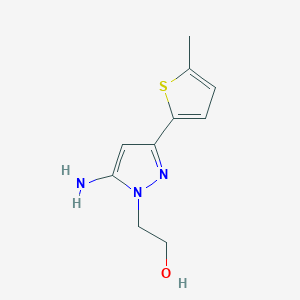
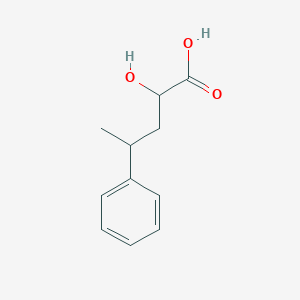
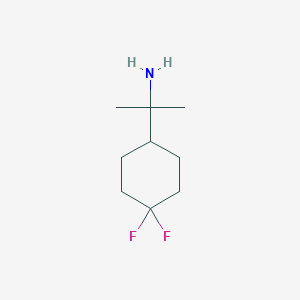
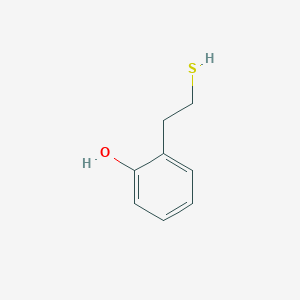
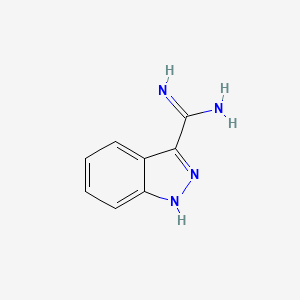
![4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13616129.png)

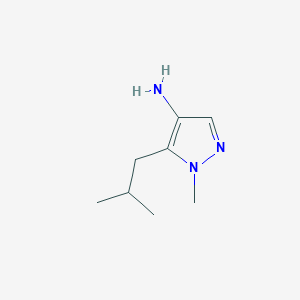

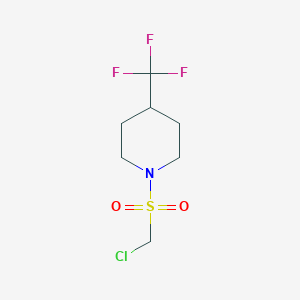
![2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13616144.png)
